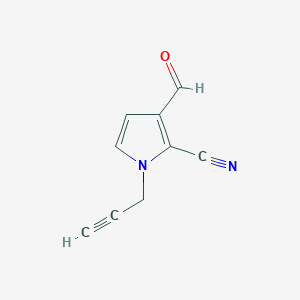
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole
Cat. No. B011533
Key on ui cas rn:
104501-29-3
M. Wt: 158.16 g/mol
InChI Key: CJGIQBCUPKHVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04737513
Procedure details


27 ml of a 1M solution of oxalyl chloride in methylene chloride were cooled to -60° C. and 13.5 ml of a 1M solution of dimethyl sulfoxide in methylene chloride were added. After stirring for 5 minutes, a solution of 1.09 g of 3-hydroxymethyl-1-(2-propynyl)-1H-pyrrole-2-carbonitrile in 20 ml of methylene chloride was added, and the temperature was kept at -60° C. for 2 hours. 70 ml of a 1M solution of triethylamine in methylene chloride were added with stirring for 10 minutes at -60° C., and the temperature was allowed to rise to 20° C. 20 ml of water were added, followed by stirring, decanting and concentrating to dryness. The residue was chromatographed over silica and eluted with a mixture of hexane and ethyl acetate (6-4) to obtain 456 mg of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
3-hydroxymethyl-1-(2-propynyl)-1H-pyrrole-2-carbonitrile
Quantity
1.09 g
Type
reactant
Reaction Step Four


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:17]=[CH:16][N:15]([CH2:18][C:19]#[CH:20])[C:14]=1[C:21]#[N:22].C(N(CC)CC)C>C(Cl)Cl.O>[CH:12]([C:13]1[CH:17]=[CH:16][N:15]([CH2:18][C:19]#[CH:20])[C:14]=1[C:21]#[N:22])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
3-hydroxymethyl-1-(2-propynyl)-1H-pyrrole-2-carbonitrile
|
|
Quantity
|
1.09 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=C(N(C=C1)CC#C)C#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the temperature was kept at -60° C. for 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 10 minutes at -60° C.
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanting
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a mixture of hexane and ethyl acetate (6-4)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=C(N(C=C1)CC#C)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 456 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
